Methylbenzoprim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

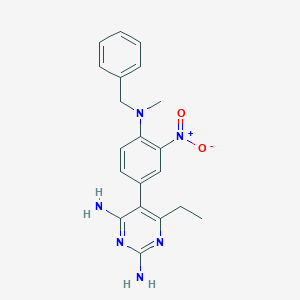

Methylbenzoprim is a derivative of the antimalarial drug Pyrimethamine. It is known for its potent inhibitory effects on mammalian dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation . This compound has shown significant antineoplastic activity, particularly in melanoma and colorectal cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylbenzoprim can be synthesized through a multi-step process starting from commercially available precursors. The synthesis typically involves the formation of a benzene ring substituted with a methyl group and a pyrimidine ring. The key steps include:

Nitration: of benzene to form nitrobenzene.

Reduction: of nitrobenzene to aniline.

Alkylation: of aniline to introduce the methyl group.

Cyclization: to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Methylbenzoprim undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Methylbenzoprim has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying dihydrofolate reductase inhibitors.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Explored as a potential antineoplastic agent, particularly in melanoma and colorectal cancer.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug synthesis.

Wirkmechanismus

Methylbenzoprim exerts its effects primarily by inhibiting dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels. This inhibition disrupts DNA synthesis and cell proliferation, causing cell cycle arrest and apoptosis. Additionally, this compound has been found to affect the mitogen-activated protein kinase pathway, further contributing to its antineoplastic activity .

Vergleich Mit ähnlichen Verbindungen

Pyrimethamine: The parent compound, primarily used as an antimalarial drug.

Dichlorobenzoprim: Another derivative with similar inhibitory effects on dihydrofolate reductase.

Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.

Uniqueness: Methylbenzoprim is unique due to its potent activity at very low concentrations and its ability to induce cell cycle arrest specifically in cancer cells with mutant KRAS. This selective activity makes it a promising candidate for targeted cancer therapies .

Biologische Aktivität

Methylbenzoprim (MBP) is a derivative of the antimalarial drug pyrimethamine, which has been investigated for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of MBP, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. In studies involving lipophilic 2,4-diamino-5-aryl-6-ethylpyrimidines, including MBP, a positive correlation was found between DHFR inhibition and growth inhibitory activity in cancer cell lines .

Additionally, MBP has been shown to induce apoptosis in melanoma cells via caspase-dependent pathways, demonstrating its potential as an antitumor agent. The compound's ability to arrest the cell cycle in the S-phase further supports its role as a cytotoxic agent against cancer cells .

Efficacy in Cell Lines

Research indicates that MBP is effective at low concentrations against various cancer cell lines. In a study evaluating its effects on metastatic melanoma cells, MBP demonstrated significant cytotoxic activity. The compound was able to induce apoptosis even at concentrations as low as 0.8 µg/ml, outperforming other tested compounds like temozolomide and pyrimethamine .

Table 1: Cytotoxic Effects of this compound on Melanoma Cells

| Treatment | 24 h (%) | 48 h (%) | 72 h (%) |

|---|---|---|---|

| Control | 0.4 | 1 | 1 |

| Pyrimethamine | 1 | 4 | 3.6 |

| Temozolomide | 0.1 | 4 | 3 |

| MBP (0.8 µg/ml) | 0.6 | 2 | 2.4 |

| MBP (8 µg/ml) | 2 | 3.6 | 4.2 |

| MBP (80 µg/ml) | 11.5 | 14 | 25 |

The data presented in Table 1 illustrates the percentage of apoptotic cells across different treatments over time, highlighting the effectiveness of MBP compared to standard chemotherapeutic agents.

In Vivo Studies

In vivo studies using severe combined immunodeficiency (SCID) mouse models have shown that MBP can inhibit tumor growth effectively at low doses when administered as a single agent. This finding suggests that MBP not only works in vitro but also has significant potential for clinical applications in cancer therapy .

Eigenschaften

CAS-Nummer |

118344-71-1 |

|---|---|

Molekularformel |

C20H22N6O2 |

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

5-[4-[benzyl(methyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C20H22N6O2/c1-3-15-18(19(21)24-20(22)23-15)14-9-10-16(17(11-14)26(27)28)25(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H4,21,22,23,24) |

InChI-Schlüssel |

NUFNKYNBZYIQDG-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |

Kanonische SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |

Key on ui other cas no. |

118344-71-1 |

Synonyme |

methylbenzoprim |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.